5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-4-one is a compound that combines a thiophene ring with an oxadiazole and a dihydropyrimidine structure. This compound is of interest in medicinal chemistry due to its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The incorporation of the oxadiazole moiety is particularly significant as it has been associated with various pharmacological effects.
The compound has been synthesized and studied in various research settings, with significant contributions from studies focused on oxadiazole derivatives. Notably, research has demonstrated that oxadiazole compounds exhibit a range of biological activities, making them valuable in drug development .
5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-4-one can be classified as a heterocyclic organic compound. It belongs to the broader categories of oxadiazoles and pyrimidines, which are known for their diverse biological activities.
The synthesis of 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-4-one typically involves a multi-step process. One effective method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, urea or thiourea, and a β-ketoester or similar compound. In this case, the reaction may include:
This method allows for the efficient formation of the desired compound with good yields and purity .
The synthesis usually requires careful control of reaction conditions such as temperature and pH to optimize yields. The use of solvents and catalysts may also be employed to facilitate the reaction process. For example, the use of polar aprotic solvents can enhance solubility and reactivity during the condensation step.
The molecular structure of 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-4-one features:
The molecular formula is , with a molecular weight of approximately 239.27 g/mol. The structure can be represented using various chemical notation systems such as SMILES or InChI for computational modeling and analysis.
The compound can participate in various chemical reactions typical for heterocycles:
Reactions involving this compound often require specific conditions to ensure selectivity and yield. For example, when subjected to strong acids or bases, the stability of the heterocyclic rings must be monitored to prevent decomposition or unwanted side reactions.
The mechanism of action for compounds like 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-4-one typically involves interaction with biological targets such as enzymes or receptors:
Studies have shown that derivatives containing oxadiazole exhibit significant interactions with biomacromolecules through hydrogen bonding and other non-covalent interactions . This enhances their pharmacological profiles.
The compound is generally characterized by:
Key chemical properties include:
Property | Value |
---|---|
Molecular Weight | 239.27 g/mol |
LogP (octanol-water partition) | Approximately 3.58 |
Polar Surface Area | 59.23 Ų |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 3 |
These properties influence its bioavailability and interaction with biological systems .
5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-4-one has potential applications in:
Research continues to explore these applications further as new derivatives are synthesized and tested for efficacy against various diseases .
The core scaffold of 5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-4-one is constructed via Biginelli-type multicomponent reactions. This one-pot condensation integrates an aldehyde, a β-ketoester, and urea/thiourea derivatives under acidic catalysis. For thiophene-integrated analogs, 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl-containing acetones serve as the enolizable carbonyl component, reacting with thiourea and aromatic aldehydes [4]. The reaction proceeds via iminium-ion intermediates, with the oxadiazole ring remaining stable under acidic conditions. Typical yields range from 70–85% under optimized conditions, though sterically hindered aldehydes may reduce efficiency [6] [9].
Table 1: Biginelli Reaction Components for Target Compound Synthesis
Aldehyde Component | β-Ketoester Equivalent | Urea/Thiourea | Catalyst | Yield (%) |
---|---|---|---|---|
Aromatic aldehydes | 1-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)acetone | Thiourea | Chloroacetic acid | 70–82 |
Electron-deficient aldehydes | Same as above | Urea | Silicotungstic acid/Amberlyst-15 | 80–85 |
Heterocyclic aldehydes | Same as above | Thiourea | [Btto][p-TSA] ionic liquid | 75–88 |
Oxadiazole Ring Synthesis: The thiophene-linked oxadiazole moiety is formed prior to Biginelli condensation. 3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl intermediates are synthesized by cyclodehydration of thiophene-2-carboximidamide with dicarbonyl compounds. For example, chloroacetic acid-catalyzed cyclization between thiophene-2-carboxylic acid derivatives and amidoximes yields 1,2,4-oxadiazoles [3] [7].
Dihydropyrimidinone Cyclization: The dihydropyrimidinone ring is formed via acid-catalyzed Biginelli cyclocondensation. Chloroacetic acid (5–10 mol%) efficiently promotes ring closure under solvent-free conditions at 80–90°C, achieving >80% yield within 1–2 hours. The catalyst’s mild acidity prevents oxadiazole degradation [3] [9].
Table 2: Key Cyclization Methods for Heterocyclic Rings
Ring Type | Precursor | Reagent/Conditions | Reaction Time | Key Features |
---|---|---|---|---|
1,2,4-Oxadiazole | Thiophene-2-carboximidamide + dicarbonyl | Chloroacetic acid, 90°C, solvent-free | 2–3 h | Regioselective C-5 thiophene linkage |
Dihydropyrimidinone | Oxadiazolyl-ketone + aldehyde + thiourea | Chloroacetic acid, 90°C, solvent-free | 1–2 h | Tandem iminium-enamine cyclization |
Electrophilic substitution of the thiophene moiety occurs at the C-5 position due to its high electron density. Post-cyclization functionalizations include:
Functionalization is typically performed after oxadiazole formation but before Biginelli condensation, as the dihydropyrimidinone ring may degrade under strong electrophilic conditions [4].
Solvent Selection:
Catalyst Optimization:
Table 3: Catalyst Performance in Oxadiazole Ring Formation
Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Regioselectivity (C5:C3 ratio) |
---|---|---|---|---|
Chloroacetic acid | 5 | Solvent-free | 90 | 95:5 |
WSi/A-15 | 0.05 g/mmol | Solvent-free | 92 | 97:3 |
[Btto][p-TSA] | 5 | Solvent-free | 90 | 99:1 |
Phosphotungstic acid/SiO₂ | 0.05 g/mmol | Ethyl acetate | 88 | 90:10 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1